molecular formula C21H17N3O5 B1608771 5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol CAS No. 302911-79-1

5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol

Cat. No.: B1608771
CAS No.: 302911-79-1
M. Wt: 391.4 g/mol
InChI Key: LPFQMSKRAJNKOH-UHFFFAOYSA-N
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Description

5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol is a complex organic compound with the molecular formula C21H17N3O5 and a molecular weight of 391.38 g/mol It is known for its unique structural features, including a phenanthridinol core substituted with ethyl, nitro, and phenyl groups

Preparation Methods

The synthesis of 5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol involves several steps, typically starting with the preparation of the phenanthridinol core. The synthetic route often includes nitration, reduction, and substitution reactions. Common reagents used in these processes include nitric acid, sulfuric acid, and various reducing agents. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol undergoes various chemical reactions, including:

Scientific Research Applications

5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. The phenanthridinol core can intercalate with DNA, affecting transcription and replication processes .

Comparison with Similar Compounds

5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-ethyl-3,8-dinitro-6-phenylphenanthridin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5/c1-2-22-20-13-16(24(28)29)9-11-18(20)17-10-8-15(23(26)27)12-19(17)21(22,25)14-6-4-3-5-7-14/h3-13,25H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFQMSKRAJNKOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C(C1(C4=CC=CC=C4)O)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395930
Record name 5-Ethyl-3,8-dinitro-6-phenyl-5,6-dihydrophenanthridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302911-79-1
Record name 5-Ethyl-3,8-dinitro-6-phenyl-5,6-dihydrophenanthridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol
Reactant of Route 2
5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol
Reactant of Route 3
5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol
Reactant of Route 4
5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol
Reactant of Route 5
5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol
Reactant of Route 6
5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol

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